4-(2-(Dimethylamino)ethoxy)benzoic acid

Description

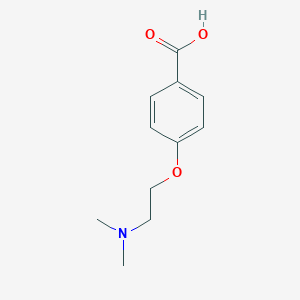

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUIARKPLKVQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424563 | |

| Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150798-78-0 | |

| Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-(Dimethylamino)ethoxy)benzoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-(Dimethylamino)ethoxy)benzoic acid and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known by its CAS number 150798-78-0, is a substituted benzoic acid derivative.[1] Its hydrochloride salt (CAS: 27237-49-6) is often utilized in research and pharmaceutical development due to its enhanced solubility and stability.[2][3]

Physical and Chemical Data

Quantitative data for this compound is not widely available. The data presented below is for its hydrochloride salt and a structurally similar compound, 4-(Dimethylamino)benzoic acid, for comparative purposes.

| Property | This compound Hydrochloride | 4-(Dimethylamino)benzoic acid (for comparison) |

| Molecular Formula | C₁₁H₁₆ClNO₃[2] | C₉H₁₁NO₂[4] |

| Molecular Weight | 245.70 g/mol [2] | 165.19 g/mol [4] |

| Melting Point | Not available | 238-242 °C[4] |

| Boiling Point | Not available | 315.8 °C at 760 mmHg[4] |

| Solubility | Enhanced water solubility compared to the free base[2] | Soluble in HCl and KOH solutions, soluble in alcohol, sparingly soluble in ether, practically insoluble in acetic acid. |

| Appearance | Solid[5] | White to off-white crystalline solid[4] |

Safety and Handling

The hydrochloride salt of this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the etherification of a 4-hydroxybenzoic acid derivative with a 2-(dimethylamino)ethyl halide. The following is a generalized protocol based on methods described for similar compounds.[6]

Materials:

-

Methyl 4-hydroxybenzoate

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Etherification:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate in THF.

-

Add anhydrous potassium carbonate to the solution.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture.

-

Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After completion, cool the mixture to room temperature.

-

-

Work-up and Extraction:

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the THF under reduced pressure.

-

Dissolve the residue in water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester of this compound.

-

-

Hydrolysis:

-

Dissolve the crude methyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).[7]

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Biological Activity and Signaling Pathways

This compound and its derivatives have shown promising biological activities, including antimicrobial and anticancer properties.

MARK4 Inhibition and Anticancer Activity

Research has identified derivatives of this compound as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell division, proliferation, and migration.[8]

MARK4 Signaling in Cancer:

MARK4 has been shown to promote the malignant phenotype of cancer cells through multiple signaling pathways, including the MAPK/ERK and Hippo pathways.

-

MAPK/ERK Pathway: MARK4 overexpression can activate the MAPK/ERK signaling pathway, which in turn promotes cancer cell proliferation, migration, and invasion.[8]

-

Hippo Pathway: MARK4 can act as a negative regulator of the Hippo signaling pathway. It can phosphorylate and inhibit the core Hippo components MST and SAV, leading to the activation of the downstream effectors YAP/TAZ, which promote cell proliferation and migration.[9][10]

The inhibition of MARK4 by compounds derived from this compound represents a potential therapeutic strategy for cancers where MARK4 is overexpressed.

Visualizing the MARK4 Signaling Network

The following diagram illustrates the role of MARK4 in cancer-related signaling pathways.

References

- 1. 4-[2-(Dimethylamino)ethoxy]benzoic acid | 150798-78-0 [sigmaaldrich.cn]

- 2. This compound hydrochloride | 27237-49-6 | Benchchem [benchchem.com]

- 3. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | 84449-80-9 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound hydrochloride|lookchem [lookchem.com]

- 6. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-(Dimethylamino)ethoxy)benzoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-(Dimethylamino)ethoxy)benzoic acid is a key chemical intermediate, notably in the synthesis of the gastroprokinetic agent Itopride. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented. Furthermore, this document elucidates the biological context of this compound by detailing the signaling pathways of Itopride, for which it is a precursor. This includes the antagonism of the dopamine D2 receptor and the inhibition of acetylcholinesterase, both of which are critical to Itopride's therapeutic effects on gastrointestinal motility.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its structure features a benzoic acid moiety with a dimethylaminoethoxy group at the para position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| CAS Number | 150798-78-0 | [2] |

| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzoic acid | [1] |

| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)C(=O)O | N/A |

| InChI Key | MVUIARKPLKVQFN-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Storage Temperature | 0-8 °C | [1] |

Spectroscopic Data (Reference Compounds)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. Therefore, representative spectra of structurally similar compounds, benzoic acid and 4-ethoxybenzoic acid, are presented for analytical reference.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoic acid derivative is characterized by several key absorptions. For benzoic acid , a very broad O-H stretch from the carboxylic acid is observed between 3300 and 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[4] The C=O stretch of the carboxyl group appears as a strong band around 1700-1680 cm⁻¹.[4] Additional peaks for C-O stretching are found between 1320 and 1210 cm⁻¹.[4] The aromatic C-H stretching vibrations are typically observed between 3080 and 3030 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 4-ethoxybenzoic acid , the proton NMR spectrum would be expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The aromatic protons on the benzene ring would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at the downfield end of the spectrum.

The ¹³C NMR spectrum of benzoic acid shows five distinct signals, indicating five different carbon environments.[5] The carbonyl carbon of the carboxylic acid is the most downfield signal. The other four signals correspond to the carbon atoms of the benzene ring.[5] For this compound, one would expect additional signals corresponding to the dimethylamino and ethoxy carbons.

Mass Spectrometry

The mass spectrum of a related compound, 4-ethoxybenzoic acid , shows a molecular ion peak corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the ethoxy group and the carboxylic acid group.

Synthesis of this compound

The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the reaction of a salt of 4-hydroxybenzoic acid with a 2-(dimethylamino)ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the structurally related compound, 4-[2-(dimethylamino)ethoxy]benzonitrile.[7]

Materials:

-

4-hydroxybenzoic acid

-

Potassium hydroxide (KOH)

-

2-(dimethylamino)ethyl chloride hydrochloride

-

Acetone

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in acetone.

-

Add potassium hydroxide to the solution and reflux the mixture for 1 hour.

-

Slowly add 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture.

-

Continue to reflux the mixture for approximately 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone under reduced pressure.

-

Extract the product into dichloromethane.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Logical Workflow for Williamson Ether Synthesis:

Caption: Workflow of Williamson Ether Synthesis.

Biological Significance: Precursor to Itopride

This compound is a crucial intermediate in the industrial synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders.[8][9] The therapeutic effects of Itopride stem from its dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[10][11][12]

Signaling Pathway of Itopride's Action

The prokinetic activity of Itopride is achieved through two primary pathways that ultimately lead to an increase in acetylcholine levels in the gastrointestinal tract.

Dopamine D2 Receptor Antagonism Signaling Pathway:

Caption: Itopride's Dopamine D2 Receptor Antagonism.

Dopamine, by binding to presynaptic D2 receptors on cholinergic neurons, inhibits the release of acetylcholine.[13] Itopride acts as an antagonist at these D2 receptors, thereby blocking the inhibitory effect of dopamine and leading to an increased release of acetylcholine into the synaptic cleft.[10][13]

Acetylcholinesterase Inhibition Signaling Pathway:

Caption: Itopride's Acetylcholinesterase Inhibition.

Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[14] By inhibiting this enzyme, Itopride prevents the degradation of acetylcholine, leading to its accumulation and prolonged action at the postsynaptic muscarinic M3 receptors on smooth muscle cells.[10][13] This enhanced cholinergic stimulation results in increased gastrointestinal motility.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of the pharmaceutical agent Itopride. This guide has provided a detailed overview of its chemical structure, properties, and a practical synthetic protocol. Understanding the biological context of this molecule, through the mechanism of action of Itopride, is crucial for researchers and professionals in the field of drug development. The dual action of Itopride on dopamine D2 receptors and acetylcholinesterase highlights a sophisticated approach to modulating gastrointestinal motility. Further research into derivatives of this compound could yield novel therapeutic agents with enhanced efficacy and safety profiles.

References

- 1. 4-[2-(Dimethylamino)ethoxy]benzoic acid | 150798-78-0 [sigmaaldrich.com]

- 2. 150798-78-0|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. docbrown.info [docbrown.info]

- 6. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

- 7. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]

- 8. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]

- 9. This compound hydrochloride | 27237-49-6 | Benchchem [benchchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Itopride - Wikipedia [en.wikipedia.org]

- 12. jkscience.org [jkscience.org]

- 13. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]

- 14. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(2-(Dimethylamino)ethoxy)benzoic Acid and Its Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzoic acid and its derivatives, with a primary focus on their anticancer properties mediated through the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound serves as a crucial scaffold in the synthesis of pharmacologically active compounds.[1] While the core molecule is a key synthetic intermediate, its derivatives have emerged as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the progression of various cancers.[1][2] The mechanism of action of these derivatives primarily revolves around their ability to bind to the active site of MARK4, thereby modulating downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[2] This guide will dissect the signaling cascades involved, present quantitative data on the inhibitory effects, and detail the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: MARK4 Inhibition

The primary molecular target of the active derivatives of this compound is MARK4.[1][2] Overexpression of MARK4 is associated with several malignancies, where it plays a pivotal role in cell cycle regulation, microtubule dynamics, and signal transduction.[3][4] The derivatives of this compound exert their anticancer effects by inhibiting the kinase activity of MARK4, which in turn impacts at least two major signaling pathways: the Hippo pathway and the MAPK/ERK pathway.[2][5]

Modulation of the Hippo Signaling Pathway

MARK4 has been identified as a negative regulator of the Hippo signaling pathway, a critical tumor-suppressive cascade that controls organ size and cell proliferation.[5][6] In cancer cells with elevated MARK4, the kinase phosphorylates and inactivates core components of the Hippo pathway, namely MST and SAV.[5] This inactivation prevents the formation of the MST/SAV/LATS complex, leading to the dephosphorylation and nuclear translocation of the oncogenic transcriptional co-activators YAP and TAZ.[5] Nuclear YAP/TAZ then drive the expression of genes that promote cell proliferation and migration.

The inhibitory action of this compound derivatives on MARK4 restores the activity of the Hippo kinase cassette, leading to the phosphorylation and cytoplasmic retention (and subsequent degradation) of YAP/TAZ, thereby suppressing tumor growth.[5]

Attenuation of the MAPK/ERK Signaling Pathway

Recent studies have also implicated MARK4 in the activation of the MAPK/ERK signaling pathway in gastric cancer.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival. Overexpression of MARK4 promotes the malignant phenotype of cancer cells by activating the MAPK/ERK cascade.[2] By inhibiting MARK4, the derivatives of this compound can downregulate this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of hydrazone derivatives of this compound, specifically compounds H4 and H19, has been quantified against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| H4 | MCF-7 | 27.39[2] |

| A549 | 45.24[2] | |

| H19 | MCF-7 | 34.37[2] |

| A549 | 61.50[2] |

These compounds were found to selectively inhibit the growth of cancer cells and induce apoptosis.[2]

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanism of action and the process of inhibitor characterization, the following diagrams are provided.

Caption: MARK4-mediated inhibition of the Hippo signaling pathway and its reversal by a this compound derivative.

Caption: Experimental workflow for the identification and characterization of MARK4 inhibitors.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound derivatives as MARK4 inhibitors.

In Silico Studies

-

Molecular Docking: Computational simulations were performed to predict the binding mode and affinity of the hydrazone derivatives within the active site of MARK4. This analysis helps in identifying key interacting residues.[2]

-

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex, MD simulations (e.g., for 100 ns) were conducted. These simulations provide insights into the conformational changes and the persistence of interactions over time.[1]

In Vitro Binding and Inhibition Assays

-

Fluorescence Binding Assay: The direct binding of the compounds to recombinant MARK4 was confirmed using fluorescence spectroscopy. The intrinsic fluorescence of MARK4 (excitation at 280 nm, emission recorded at 300-400 nm) is quenched upon ligand binding, and the data can be analyzed using the modified Stern-Volmer equation to determine binding parameters.[1][7]

-

Isothermal Titration Calorimetry (ITC): ITC experiments were performed to determine the thermodynamic parameters of the binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[8]

-

Kinase Inhibition Assay (Malachite Green Assay): The inhibitory effect of the compounds on the ATPase activity of MARK4 was quantified using a malachite green-based colorimetric assay. Recombinant MARK4 is incubated with the inhibitor at varying concentrations, followed by the addition of ATP. The amount of inorganic phosphate released is measured by the formation of a green complex with malachite green, with absorbance read at 620 nm. The IC50 value is then calculated.[1][8]

Cell-Based Assays for Anticancer Activity

-

Cell Viability (MTT) Assay: Cancer cell lines (e.g., MCF-7, A549) were treated with various concentrations of the compounds for a specified duration. The cell viability was assessed using the MTT reagent, which is converted to formazan by metabolically active cells. The absorbance of the formazan solution is proportional to the number of viable cells.[2]

-

Clonogenic Assay: To determine the long-term survival and proliferative capacity of cancer cells after treatment, a clonogenic assay was performed. Cells were seeded at low density and treated with the compounds. After a period of incubation, the ability of single cells to form colonies was assessed.[2]

-

Apoptosis Assays: The induction of apoptosis in cancer cells upon treatment with the compounds was evaluated using standard methods such as Annexin V/PI staining followed by flow cytometry.[2]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant anticancer potential. Their mechanism of action, centered on the inhibition of the MARK4 kinase, leads to the favorable modulation of key oncogenic signaling pathways, including the Hippo and MAPK/ERK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of these compounds as targeted cancer therapeutics.

References

- 1. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]

- 8. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(2-(Dimethylamino)ethoxy)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anticancer, antiamoebic, and antimicrobial properties. The document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

The biological significance of this compound derivatives stems from their diverse pharmacological effects. Notably, their anticancer and antiamoebic activities have been the subject of extensive research.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. These compounds have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in the development and progression of various cancers.[1][2] Inhibition of MARK4 by these derivatives has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.[1][2]

Quantitative analysis of the anticancer activity of two prominent hydrazone derivatives, designated as H4 and H19, has been performed against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |

| H4 | MCF-7 | 27.39 | [1][2] |

| A549 | 45.24 | [1][2] | |

| H19 | MCF-7 | 34.37 | [1][2] |

| A549 | 61.50 | [1][2] |

Antiamoebic Activity

Antimicrobial Activity

The core structure of this compound has also been explored for its antimicrobial properties. While extensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for a wide range of derivatives is still an area of active research, initial studies suggest that these compounds possess potential antibacterial and antifungal activities. Further investigation is warranted to fully characterize their antimicrobial spectrum and efficacy.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anticancer activity for the studied 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives involves the inhibition of the MARK4 signaling pathway. MARK4 is known to play a role in regulating cell proliferation, migration, and invasion in cancer, and its inhibition can trigger apoptosis. The downstream signaling cascade initiated by MARK4 inhibition is believed to involve the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

A typical workflow for screening the anticancer activity of novel compounds involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 10-14 days, changing the medium with fresh compound every 2-3 days.

-

Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Antiamoebic Activity Assay

The in vitro susceptibility of E. histolytica trophozoites to the test compounds can be determined using a microdilution method.

-

Parasite Culture: Maintain E. histolytica trophozoites in an appropriate axenic culture medium (e.g., TYI-S-33) at 37°C.

-

Assay Setup: In a 96-well plate, prepare serial dilutions of the test compounds.

-

Inoculation: Add a suspension of E. histolytica trophozoites (e.g., 1 x 10^4 trophozoites/mL) to each well.

-

Incubation: Incubate the plates anaerobically at 37°C for 48-72 hours.

-

Viability Assessment: Determine the viability of the trophozoites using a method such as the trypan blue exclusion assay or a colorimetric assay like the NBT (nitro blue tetrazolium) reduction assay.[4]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents with significant anticancer, antiamoebic, and potential antimicrobial activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. The elucidation of the MARK4 signaling pathway as a key target for the anticancer derivatives offers a clear direction for mechanism-based drug design and optimization. Continued investigation into the structure-activity relationships and the expansion of biological testing will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Para-Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of para-substituted benzoic acid derivatives, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one of scientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical properties, offering valuable insights for today's researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of para-substituted benzoic acid derivatives begins with the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.

Procaine: The First Synthetic Local Anesthetic

In 1905, the German chemist Alfred Einhorn synthesized procaine, later famously trademarked as Novocaine.[1][2] Einhorn's work was a direct result of his efforts to create a safe and effective substitute for cocaine.[2] Procaine, an ester of para-aminobenzoic acid and diethylaminoethanol, quickly became the gold standard for local anesthesia in dentistry and minor surgical procedures due to its favorable safety profile compared to cocaine.[1][2]

Para-Aminobenzoic Acid (PABA): A Key Building Block and Beyond

Para-aminobenzoic acid (PABA), a key component of the procaine molecule, was itself recognized for its biological significance. Initially considered a vitamin (vitamin Bx), it was later understood to be a crucial intermediate in the folic acid synthesis pathway in bacteria.[3] This discovery was instrumental in the development of sulfonamide antibacterials, which act as competitive inhibitors of the enzyme that incorporates PABA into folic acid. While no longer recommended as a sunscreen ingredient due to concerns about skin allergies and potential cellular damage, PABA's legacy lies in its foundational role in the development of antimicrobial agents.[3]

Para-Aminosalicylic Acid (PAS): A Breakthrough in Tuberculosis Treatment

The mid-20th century witnessed a significant breakthrough in the fight against tuberculosis with the discovery of para-aminosalicylic acid (PAS). In 1943, the Swedish chemist Jörgen Lehmann, noting that the tuberculosis bacterium metabolizes salicylic acid, proposed the synthesis of a para-amino derivative.[4] This led to the development of PAS, which was first used clinically in 1944 and became a cornerstone of multi-drug therapy for tuberculosis for decades.[5][6]

Probenecid: From Penicillin Potentiation to Gout Management

Developed in 1949 by Miller, Ziegler, and Sprague, probenecid was initially designed to prolong the action of penicillin by inhibiting its renal excretion.[7] During World War II, this was particularly valuable in conserving limited supplies of the antibiotic.[8] Later, it was discovered that probenecid also effectively increases the excretion of uric acid, leading to its widespread use in the management of gout.[8]

Quantitative Data Summary

The following tables summarize key physicochemical properties of prominent para-substituted benzoic acid derivatives. This data is essential for understanding their pharmacokinetic and pharmacodynamic profiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility in Water |

| Procaine | C13H20N2O2 | 236.31 | 61 | 9.0 (amino group) | Slightly soluble |

| Para-Aminobenzoic Acid (PABA) | C7H7NO2 | 137.14 | 187-189 | 2.38 (carboxyl), 4.85 (amino)[9] | 4.7 g/L (20 °C)[10] |

| Para-Aminosalicylic Acid (PAS) | C7H7NO3 | 153.14 | 150-151 (decomposes) | ~3.2 (carboxyl), ~8.3 (hydroxyl) | Slightly soluble |

| Probenecid | C13H19NO4S | 285.36 | 198-200 | ~3.4 (carboxyl) | Practically insoluble |

Key Experimental Protocols

The following are detailed methodologies for the synthesis of key para-substituted benzoic acid derivatives, based on historical and patented procedures.

Synthesis of Procaine

Procaine can be synthesized via the esterification of para-aminobenzoic acid with 2-diethylaminoethanol. A common laboratory-scale synthesis involves the following steps:

-

Esterification: Para-aminobenzoic acid is reacted with an excess of 2-diethylaminoethanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, to deprotonate the amino group and the excess acid catalyst. The procaine base is then extracted into an organic solvent like diethyl ether.

-

Purification: The organic extract is washed with water to remove any remaining impurities. The solvent is then evaporated to yield crude procaine base.

-

Salt Formation: For pharmaceutical use, the procaine base is typically converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid. The resulting procaine hydrochloride precipitates and can be collected by filtration and recrystallized for further purification.[11][12]

Another documented synthesis route involves the reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol.[11]

Synthesis of Para-Aminosalicylic Acid (PAS)

One of the original methods for the synthesis of PAS, as developed by Lehmann and his colleagues, involves the carboxylation of m-aminophenol.

-

Carboxylation: m-Aminophenol is heated under pressure with carbon dioxide in the presence of a base, such as potassium bicarbonate. This reaction, a variation of the Kolbe-Schmitt reaction, introduces a carboxyl group onto the aromatic ring.

-

Purification: The resulting product is a mixture of isomers. The desired para-aminosalicylic acid is separated from the other isomers through a series of purification steps, which may include recrystallization and pH adjustments to exploit differences in solubility.

A more recent synthetic approach involves the reduction of 4-nitro-2-hydroxybenzoic acid.

Synthesis of Probenecid

A patented water-phase synthesis method for probenecid starting from para-aminobenzoic acid offers a more environmentally friendly approach.[13]

-

Diazotization: Para-aminobenzoic acid is treated with sodium nitrite and hydrochloric acid at low temperatures (-10 to 10 °C) to form a diazonium salt.[13]

-

Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group, forming p-(chlorosulfonyl)benzoic acid.

-

Amination: The resulting p-(chlorosulfonyl)benzoic acid is then reacted with an excess of di-n-propylamine to form probenecid.

-

Purification: The probenecid is then isolated and purified, typically by recrystallization.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for the preparation of Procaine Hydrochloride.

Caption: Inhibition of the bacterial folate synthesis pathway by PAS.

Caption: Dual mechanism of action of Probenecid in the renal tubules.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]

- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Para-aminosalicylic acid in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probenecid - Wikipedia [en.wikipedia.org]

- 9. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 10. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 11. Procaine - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-(Dimethylamino)ethoxy)benzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 4-(dimethylamino)benzoic acid and other substituted benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Carboxylic Acid) | 10.0 - 13.0 | Singlet (broad) |

| H (Aromatic, ortho to COOH) | 7.8 - 8.1 | Doublet |

| H (Aromatic, ortho to OCH₂) | 6.8 - 7.1 | Doublet |

| O-CH₂ | 4.1 - 4.4 | Triplet |

| N-CH₂ | 2.7 - 3.0 | Triplet |

| N-(CH₃)₂ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C (Aromatic, attached to COOH) | 120 - 125 |

| C (Aromatic, ortho to COOH) | 130 - 135 |

| C (Aromatic, ortho to OCH₂) | 113 - 118 |

| C (Aromatic, attached to OCH₂) | 160 - 165 |

| O-CH₂ | 65 - 70 |

| N-CH₂ | 55 - 60 |

| N-(CH₃)₂ | 45 - 50 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1590 - 1620 and 1450 - 1500 | Medium to Strong |

| C-O (Ether) | 1200 - 1270 | Strong |

| C-N (Amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments

| Fragment | Predicted m/z | Notes |

| [M]+ | 209 | Molecular Ion |

| [M-COOH]+ | 164 | Loss of carboxylic acid group |

| [M-N(CH₃)₂]+ | 165 | Loss of dimethylamino group |

| [C₈H₈O₂]+ | 136 | Fragment of the benzoic acid backbone |

| [C₂H₅N(CH₃)₂]+ | 72 | Dimethylaminoethyl fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule due to the presence of the basic nitrogen and acidic carboxylic acid group. Electron ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for ESI to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Evolving Therapeutic Landscape of Dimethylaminoethoxy Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dimethylaminoethoxy (DMAE) moiety, a common functional group in medicinal chemistry, is a cornerstone of various therapeutic agents. While classically associated with first-generation antihistamines, the versatile pharmacophore is present in a growing number of compounds with diverse therapeutic applications, ranging from anticancer to antiprotozoal agents. This technical guide provides an in-depth analysis of the core therapeutic applications of dimethylaminoethoxy compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development in this area.

Core Therapeutic Applications and Quantitative Bioactivity

The therapeutic potential of dimethylaminoethoxy compounds extends across several key areas, with a significant body of research focused on their antihistaminic, anticancer, and antiprotozoal activities.

Antihistaminic Activity

The most well-established therapeutic application of DMAE compounds is the antagonism of the histamine H1 receptor. This action alleviates the symptoms of allergic reactions. The DMAE moiety is a crucial component of the ethanolamine class of H1 antihistamines.

Table 1: Quantitative Bioactivity of Antihistaminic Dimethylaminoethoxy Compounds

| Compound | Target | Assay Type | Value | Organism/Cell Line | Reference |

| Diphenhydramine | Histamine H1 Receptor | pA2 | 8.2 | Guinea pig ileum | [1] |

| Mepyramine | Histamine H1 Receptor | KD (nM) | 0.4 | DDT1MF-2 cells | [2] |

| (+)-Chlorpheniramine | Histamine H1 Receptor | KD (nM) | 1.2 | DDT1MF-2 cells | [2] |

| Promethazine | Histamine H1 Receptor | KD (nM) | 0.3 | DDT1MF-2 cells | [2] |

Anticancer Activity

Recent research has unveiled the potential of novel dimethylaminoethoxy-containing compounds as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting diverse mechanisms of action that warrant further investigation.

Table 2: In Vitro Anticancer Activity of Dimethylaminoethoxy Compounds (IC50)

| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |

| H4 (Hydrazone derivative) | MCF-7 | 27.39 | Breast Cancer | [3][4] |

| H19 (Hydrazone derivative) | MCF-7 | 34.37 | Breast Cancer | [3][4] |

| H4 (Hydrazone derivative) | A549 | 45.24 | Lung Cancer | [3][4] |

| H19 (Hydrazone derivative) | A549 | 61.50 | Lung Cancer | [3][4] |

Antiprotozoal Activity

The dimethylaminoethoxy scaffold has also been explored for its potential in combating protozoal infections. Certain derivatives have shown promising activity against parasites like Entamoeba histolytica.

Table 3: Antiprotozoal Activity of a Dimethylaminoethoxy Benzohydrazide Derivative

| Compound | Parasite | IC50 (µM) | Disease | Reference |

| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide | Entamoeba histolytica | Most impending of series | Amoebiasis |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethylaminoethoxy compounds.

In Vitro Assay: Histamine H1 Receptor-Mediated Calcium Mobilization

This assay is fundamental for determining the agonist or antagonist activity of compounds at the Gq-coupled H1 receptor.

Materials:

-

HEK293T cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Probenecid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Histamine (agonist).

-

Test compounds (potential antagonists).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Seed H1 receptor-expressing HEK293T cells into 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye solution (containing probenecid to prevent dye extrusion) and incubate in the dark at 37°C for 1 hour.

-

Compound Addition: For antagonist testing, add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence. Inject a pre-determined concentration of histamine (typically the EC80) into the wells and immediately begin kinetic fluorescence measurement.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. For antagonists, the percentage of inhibition of the histamine-induced response is calculated, and IC50 values are determined from concentration-response curves.

In Vivo Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs

This classic in vivo model assesses the protective effect of antihistamines against histamine-induced airway obstruction.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Histamine aerosol (e.g., 0.1% histamine acid phosphate solution).

-

Whole-body plethysmograph.

-

Nebulizer.

-

Test compound (e.g., Diphenhydramine).

-

Vehicle control (e.g., saline).

Procedure:

-

Animal Preparation: Acclimatize guinea pigs to the experimental setup.

-

Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a specified time before histamine challenge.

-

Histamine Challenge: Place the guinea pig in the whole-body plethysmograph and expose it to a nebulized histamine aerosol.

-

Measurement: Continuously monitor respiratory parameters, such as tidal volume, respiratory rate, and bronchoconstriction index (Penh). The onset of pre-convulsive dyspnea is a key endpoint.

-

Data Analysis: The primary outcome is the time to the onset of pre-convulsive dyspnea. A significant delay in this time for the test compound group compared to the vehicle group indicates a protective effect.

In Vivo Assay: Passive Paw Anaphylaxis in Rats

This model evaluates the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

Materials:

-

Wistar or Sprague-Dawley rats.

-

Anti-ovalbumin (OVA) IgE serum (from sensitized donor rats).

-

Ovalbumin (antigen).

-

Evans blue dye.

-

Test compound.

-

Vehicle control.

-

Micrometer for paw thickness measurement.

Procedure:

-

Sensitization: Inject a small volume of anti-OVA IgE serum intradermally into the plantar surface of one hind paw of naive rats. The contralateral paw can be injected with saline as a control.

-

Compound Administration: After a sensitization period (typically 24-48 hours), administer the test compound or vehicle to the rats.

-

Antigen Challenge: After a set time following compound administration, intravenously inject a solution of ovalbumin mixed with Evans blue dye.

-

Measurement: The Evans blue dye will extravasate into the sensitized paw at the site of the allergic reaction, causing a blue coloration. After a specific time (e.g., 30 minutes), euthanize the animals and measure the diameter of both hind paws. The amount of dye extravasated can also be quantified by extracting it from the paw tissue and measuring its absorbance.

-

Data Analysis: A reduction in paw swelling and dye extravasation in the group treated with the test compound compared to the vehicle group indicates inhibition of the allergic reaction.

Visualizing a Key Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor and the points of intervention by antagonist compounds.

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Intervention.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Calcium Mobilization Assay Workflow

Caption: Workflow for the In Vitro Calcium Mobilization Assay.

Histamine-Induced Bronchoconstriction Workflow

Caption: Workflow for the In Vivo Histamine-Induced Bronchoconstriction Assay.

Passive Paw Anaphylaxis Workflow

Caption: Workflow for the In Vivo Passive Paw Anaphylaxis Assay.

Conclusion

The dimethylaminoethoxy moiety continues to be a privileged scaffold in drug discovery, with its therapeutic reach extending far beyond its initial application in antihistamines. The data and protocols presented in this guide highlight the ongoing exploration of DMAE-containing compounds for the treatment of cancer and protozoal diseases. The provided visualizations of key biological pathways and experimental workflows offer a clear framework for understanding the mechanisms of action and for designing future studies. Further research into the structure-activity relationships and mechanisms of action of this versatile chemical class is warranted to unlock its full therapeutic potential.

References

- 1. pD2-, pA2- and pD2'-values of a series of compounds in a histaminic and a cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-(2-(Dimethylamino)ethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-(Dimethylamino)ethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and expected behaviors based on the chemistry of its functional groups and data from structurally related compounds. It serves as a practical framework for researchers to design and execute their own solubility and stability studies.

Introduction

This compound and its hydrochloride salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of their solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final drug product. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve stability[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 150798-78-0 | 27237-49-6 |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 209.24 g/mol | 245.70 g/mol |

| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzoic acid | 4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride |

| Predicted XlogP | -0.2 | - |

Solubility Profile

Predicted Aqueous Solubility

The presence of the ionizable carboxylic acid and dimethylamino groups suggests that the aqueous solubility of this compound will be highly pH-dependent. At low pH, the amine group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both forms leading to increased water solubility compared to the isoelectric point.

Solubility in Organic Solvents

Based on general principles of solubility, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents is likely to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method, as recommended by organizations like the World Health Organization[2].

Objective: To determine the equilibrium solubility of the compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH buffers, methanol, ethanol, acetonitrile)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate for each solvent.

The workflow for this experimental protocol is visualized in the following diagram.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The potential degradation pathways for this compound include hydrolysis, oxidation, photolysis, and thermolysis.

Potential Degradation Pathways

-

Hydrolysis: The ether linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a stable linkage. The primary degradation under hydrolytic stress is more likely to involve other reactions if the molecule is susceptible.

-

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. The aromatic ring could also be subject to oxidative degradation.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possible degradation pathway[3][4].

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Purified water at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[5] |

| Thermal Stress | Solid compound at 80°C for 48 hours |

The logical workflow for conducting forced degradation studies is depicted below.

Caption: Logical Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from any degradation products and impurities.

General HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C).

Conclusion

This technical guide outlines the critical aspects of determining the solubility and stability of this compound. While specific experimental data is scarce, the provided methodologies and theoretical considerations offer a robust framework for researchers and drug development professionals. The experimental protocols for solubility determination and forced degradation studies, along with the guidance on developing a stability-indicating HPLC method, will enable the generation of the necessary data to support process development, formulation, and regulatory filings. The hydrochloride salt is recommended for applications requiring higher aqueous solubility and enhanced stability. Further experimental investigation is crucial to fully characterize this important pharmaceutical intermediate.

References

Antiprotozoal Potential of Novel Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protozoan infections, such as leishmaniasis, trypanosomiasis (including Chagas disease and African sleeping sickness), and malaria, continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The challenges of drug resistance to existing therapies and the toxicity of current medications necessitate the urgent discovery and development of new, effective, and safe antiprotozoal agents. Benzoic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities and potential for synthetic modification. This technical guide provides an in-depth overview of the current research on the antiprotozoal potential of novel benzoic acid derivatives, focusing on quantitative activity data, experimental methodologies, and proposed mechanisms of action.

Quantitative Antiprotozoal Activity

Recent studies have identified several benzoic acid derivatives with significant in vitro activity against a range of protozoan parasites. The data below summarizes the half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) of these compounds against various species of Leishmania, Trypanosoma, and Plasmodium.

Table 1: Antileishmanial and Trypanocidal Activity of Benzoic Acid Derivatives from Piper Species

A study of benzoic acid derivatives isolated from Piper glabratum and P. acutifolium demonstrated notable activity against Leishmania spp. and Trypanosoma cruzi[1].

| Compound Name | Parasite Strain | Activity (IC50) µg/mL |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate (7) | Leishmania amazonensis | 13.8 |

| Leishmania braziliensis | 18.5 | |

| Leishmania donovani | 17.2 | |

| Trypanosoma cruzi | 18.5 | |

| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate (1) | Trypanosoma cruzi | 16.4 |

| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate (3) | Trypanosoma cruzi | 15.6 |

Data sourced from Valente et al.[1]

Table 2: Trypanocidal Activity of Synthetic para-Aminobenzoic Acid Derivatives

A series of synthetic benzoic acid derivatives were evaluated for their activity against two strains of Trypanosoma cruzi, demonstrating potency greater than the current drugs, nifurtimox and benznidazole[2].

| Compound ID | Parasite Strain | Activity (LC50) µM | Reference Drug (LC50) µM |

| 14 | NINOA | <0.15 | Nifurtimox: 0.29 |

| INC-5 | <0.22 | Benznidazole: 0.62 | |

| 18 | NINOA | <0.15 | Nifurtimox: 0.29 |

| INC-5 | <0.22 | Benznidazole: 0.62 | |

| 19 | NINOA | <0.15 | Nifurtimox: 0.29 |

| INC-5 | <0.22 | Benznidazole: 0.62 |

Data sourced from Rivera et al.[2]

Proposed Mechanisms of Action

The antiprotozoal effects of benzoic acid derivatives are believed to occur through multiple mechanisms. These range from general antimicrobial actions to specific enzyme inhibition.

2.1. Disruption of Intracellular pH

A widely recognized antimicrobial mechanism of benzoic acid involves the disruption of the internal pH of the microorganism.[3] The un-dissociated, more lipophilic form of the acid can penetrate the parasite's cell membrane. Inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H+) and acidifying the cytoplasm. This acidification can interfere with essential metabolic processes and enzyme functions, ultimately inhibiting growth and survival.[3]

Caption: General antimicrobial mechanism of benzoic acid.

2.2. Inhibition of Trypanosoma cruzi trans-Sialidase (TcTS)

A more specific mechanism has been identified for certain benzoic acid derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds act as inhibitors of the enzyme trans-sialidase (TcTS)[2][4]. This enzyme is crucial for the parasite's survival, as it scavenges sialic acid from the host's cells and transfers it to the parasite's surface, a process that helps the parasite evade the host immune system[5]. By blocking the active site of TcTS, these inhibitors prevent this critical process, leading to parasite death. Several studies have focused on designing benzoic acid derivatives that can effectively bind to the TcTS active site[2][4][6][7].

Caption: Inhibition of T. cruzi trans-sialidase by benzoic acid derivatives.

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiprotozoal efficacy of novel compounds. The following is a generalized protocol synthesized from common methodologies for evaluating activity against parasites like Trypanosoma, Leishmania, and Plasmodium.

3.1. General Workflow for In Vitro Antiprotozoal Assay

The process involves culturing the parasites, exposing them to various concentrations of the test compounds, and then assessing parasite viability to determine the IC50 or LC50 value.

Caption: Generalized workflow for in vitro antiprotozoal drug screening.

3.2. Detailed Methodologies

A. Parasite Culture:

-

Trypanosoma cruzi (Epimastigotes): Cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Leishmania donovani (Promastigotes): Cultured in M199 medium supplemented with 10% FBS at 26°C.

-

Plasmodium falciparum (Asexual stage): Maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C[8][9].

B. In Vitro Antiprotozoal Assay:

-

Parasites are harvested during their logarithmic growth phase.

-

The parasite suspension is adjusted to a specific density (e.g., 1 x 10^6 parasites/mL).

-

The test compounds are serially diluted in the appropriate culture medium in a 96-well microtiter plate.

-

The parasite suspension is added to each well containing the test compounds. Control wells containing untreated parasites (negative control) and parasites treated with a reference drug (e.g., benznidazole, amphotericin B) are included[8].

-

Plates are incubated for 48 to 72 hours under the specific conditions required for the parasite.

C. Viability Assessment:

-

Resazurin-based Assay (for Trypanosoma and Leishmania): After incubation, a resazurin solution is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Fluorescence is measured using a plate reader.

-

[3H]-Hypoxanthine Incorporation Assay (for P. falciparum): This method measures the incorporation of radioactive hypoxanthine into the parasite's nucleic acids during replication. After incubation with the test compounds, [3H]-hypoxanthine is added, and the plates are incubated for another 24 hours. Cells are then harvested, and radioactivity is measured using a scintillation counter[8].

D. Cytotoxicity Assay:

-

To determine the selectivity of the compounds, a cytotoxicity assay is run in parallel using a mammalian cell line, such as L6 rat skeletal myoblasts[8]. The procedure is similar to the antiprotozoal assay, and cell viability is often measured using the resazurin method. The 50% cytotoxic concentration (CC50) is determined.

-

The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite over host cells.

Conclusion and Future Perspectives

Benzoic acid derivatives represent a versatile and promising class of compounds in the search for new antiprotozoal therapies. Studies have demonstrated their potent in vitro activity against several clinically relevant protozoan parasites. The identified mechanisms of action, including non-specific pH disruption and specific inhibition of key parasitic enzymes like trans-sialidase, provide a solid foundation for rational drug design.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the benzoic acid scaffold for improved potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the most promising compounds in animal models of infection.

-

Mechanism of Action Elucidation: To identify other potential molecular targets and better understand pathways of resistance.

The continued exploration of this chemical space holds significant potential for delivering the next generation of antiprotozoal drugs.

References

- 1. Benzoic acid derivatives from Piper species and their antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Structure-Based Virtual Screening of New Benzoic Acid Derivatives as Trypanosoma cruzi Trans-sialidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Itopride Intermediates

For Researchers, Scientists, and Drug Development Professionals